Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
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Overview
Description
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is a chemical compound with the empirical formula C24BF20Li · 2.5C4H10O. It is known for its use as a coordinating counter anion in electrochemical reactions and as a catalyst in various organic transformations . The compound is characterized by its high stability and solubility, making it valuable in both academic and industrial settings.
Biochemical Analysis
Biochemical Properties
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate can be used as a coordinating counter anion in electrochemical reactions along with transition metal catalysts to enhance their acidity or solubility
Molecular Mechanism
This compound is primarily used to prepare cationic transition metal complexes
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate can be synthesized by combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron. The reaction precipitates the etherate as a white solid . The general reaction is as follows:
(C6F5)3B+Li(C6F5)→[Li(OEt2)3][B(C6F5)4]
The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature and solvent purity to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate primarily undergoes coordination reactions. It acts as a weakly coordinating anion, which makes it useful in the formation of cationic transition metal complexes . The compound can also participate in oxidation reactions, such as the Baeyer-Villiger oxidation of cycloalkanones to obtain lactones in the presence of aqueous hydrogen peroxide and oxalic acid .
Common Reagents and Conditions
Common reagents used with this compound include transition metal catalysts and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include cationic transition metal complexes and lactones from Baeyer-Villiger oxidations .
Scientific Research Applications
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate has a wide range of applications in scientific research:
Biology: The compound’s stability and solubility make it useful in various biochemical assays and studies.
Medicine: It is explored for its potential in drug development and as a catalyst in pharmaceutical synthesis.
Industry: The compound is used in the synthesis of poly(norbornene ester)s and other polymers.
Mechanism of Action
The mechanism by which lithium tetrakis(pentafluorophenyl)borate ethyl etherate exerts its effects involves its role as a weakly coordinating anion. This property allows it to stabilize cationic species in transition metal complexes, facilitating various catalytic processes. The molecular targets include transition metal centers, where it enhances the reactivity and selectivity of the catalysts .
Comparison with Similar Compounds
Similar Compounds
- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Tris(pentafluorophenyl)borane
Uniqueness
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is unique due to its combination of high stability, solubility, and weakly coordinating nature. These properties make it particularly effective in forming stable cationic transition metal complexes, which are essential in various catalytic and electrochemical applications .
Properties
CAS No. |
371162-53-7 |
---|---|
Molecular Formula |
C28H10BF20LiO |
Molecular Weight |
760.1 g/mol |
IUPAC Name |
lithium;ethoxyethane;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
InChI |
InChI=1S/C24BF20.C4H10O.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-3-5-4-2;/h;3-4H2,1-2H3;/q-1;;+1 |
InChI Key |
KPLZKJQZPFREPG-UHFFFAOYSA-N |
SMILES |
[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC |
Canonical SMILES |
[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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